Cas no 2138803-62-8 (2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid)

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid structure
2138803-62-8 structure
商品名:2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
CAS番号:2138803-62-8
MF:C6H6BrN3O2
メガワット:232.034739971161
CID:5848889
PubChem ID:165465463

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-802735
    • 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
    • 2138803-62-8
    • インチ: 1S/C6H6BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h1-3H,4H2,(H,11,12)/b2-1+
    • InChIKey: OEIVRKNVMXQRCJ-OWOJBTEDSA-N
    • ほほえんだ: Br/C=C/C1=CN(CC(=O)O)N=N1

計算された属性

  • せいみつぶんしりょう: 230.96434g/mol
  • どういたいしつりょう: 230.96434g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-802735-1.0g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
1.0g
$1515.0 2024-05-21
Enamine
EN300-802735-0.25g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
0.25g
$1393.0 2024-05-21
Enamine
EN300-802735-0.5g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
0.5g
$1453.0 2024-05-21
Enamine
EN300-802735-2.5g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
2.5g
$2969.0 2024-05-21
Enamine
EN300-802735-0.05g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
0.05g
$1272.0 2024-05-21
Enamine
EN300-802735-10.0g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
10.0g
$6512.0 2024-05-21
Enamine
EN300-802735-0.1g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
0.1g
$1332.0 2024-05-21
Enamine
EN300-802735-5.0g
2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid
2138803-62-8 95%
5.0g
$4391.0 2024-05-21

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid 関連文献

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acidに関する追加情報

Introduction to 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS No. 2138803-62-8)

2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS No. 2138803-62-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive structure, which includes a bromoethenyl group and a 1H-1,2,3-triazole moiety. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable candidate for various applications.

The structure of 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid is particularly noteworthy. The bromoethenyl group provides the compound with electrophilic reactivity, making it useful in synthetic transformations. The 1H-1,2,3-triazole ring, on the other hand, is known for its stability and bioisosteric properties, which can enhance the pharmacological profile of the molecule. The presence of the carboxylic acid group further adds to its versatility by enabling conjugation with other biomolecules or functional groups.

Recent studies have highlighted the potential of 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication through the disruption of key viral enzymes or pathways.

In addition to its antiviral properties, 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid has also been explored for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The selective cytotoxicity observed in these studies suggests that 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid could be a promising lead compound for further drug development.

The synthetic accessibility of 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized using well-established methodologies such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a highly efficient and robust reaction known as "click chemistry." This synthetic route allows for the facile preparation of the compound in high yields and purity.

In terms of pharmacokinetics and pharmacodynamics, preliminary data indicate that 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid exhibits favorable properties. It shows good solubility and stability under physiological conditions, which are essential for effective drug delivery. Moreover, the compound has been found to have low toxicity in preclinical models, suggesting a favorable safety profile.

The potential applications of 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid extend beyond its direct therapeutic uses. Its unique chemical structure makes it an attractive scaffold for the development of prodrugs or drug conjugates. For example, researchers have explored conjugating this compound with targeting ligands to enhance its delivery to specific tissues or cells. This approach could potentially improve the efficacy and reduce the side effects associated with traditional drug formulations.

In conclusion, 2-[4-(2-bromoethenyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS No. 2138803-62-8) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field.

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